N-methyl-3,5-dinitropyridin-4-amine
CAS No.: 26820-38-2
Cat. No.: VC8260584
Molecular Formula: C6H6N4O4
Molecular Weight: 198.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26820-38-2 |
|---|---|
| Molecular Formula | C6H6N4O4 |
| Molecular Weight | 198.14 g/mol |
| IUPAC Name | N-methyl-3,5-dinitropyridin-4-amine |
| Standard InChI | InChI=1S/C6H6N4O4/c1-7-6-4(9(11)12)2-8-3-5(6)10(13)14/h2-3H,1H3,(H,7,8) |
| Standard InChI Key | YHIVWGVBZFVPTQ-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CNC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of N-methyl-3,5-dinitropyridin-4-amine is , distinguishing it from its non-methylated analog, 4-amino-3,5-dinitropyridine (), by the addition of a methyl group to the amino functionality. The pyridine ring’s electron-deficient nature arises from the two nitro groups, which act as strong electron-withdrawing substituents, while the N-methylamine group introduces a moderate electron-donating effect .
Key Structural Features:
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Nitro Groups (3- and 5-positions): Stabilize the ring through resonance and inductive effects, reducing basicity at the pyridine nitrogen.
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N-Methylamino Group (4-position): Enhances lipophilicity compared to the unmethylated analog, potentially influencing solubility and bioavailability.
Experimental and Predicted Properties
While experimental data specific to N-methyl-3,5-dinitropyridin-4-amine are scarce, properties can be extrapolated from related compounds:
The methyl substitution likely reduces crystallinity compared to the parent compound, as steric hindrance may disrupt packing efficiency .
Synthetic Methodologies
Route 1: Sequential Nitration and Methylation
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Nitration of 4-Methylaminopyridine:
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Substrate: 4-Methylaminopyridine.
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Nitrating Agent: Fuming nitric acid () in concentrated sulfuric acid ().
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Conditions: Gradual addition at 0–10°C, followed by heating to 85°C.
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Challenges: Competitive oxidation of the methylamino group may necessitate protective strategies.
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Purification:
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Neutralization with sodium carbonate () and extraction with ethyl acetate.
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Route 2: Post-Nitration Methylation
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Methylation of 4-Amino-3,5-dinitropyridine:
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Reagent: Methyl iodide () in the presence of a base (e.g., potassium carbonate).
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Solvent: Dimethylformamide (DMF) or acetone.
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Limitations: Low reactivity of the amino group due to electron-withdrawing nitro substituents.
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Industrial Scalability Challenges
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Safety Concerns: Exothermic nitration reactions require rigorous temperature control to prevent decomposition.
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Yield Optimization: Competing side reactions (e.g., over-nitration) may necessitate iterative process refinement.
| Metal Ion | Binding Site | Application Hypothesis |
|---|---|---|
| Cu(II) | N-methylamino group | Antioxidant or antimicrobial agents |
| Fe(III) | Pyridine ring | Magnetic materials |
Biological Activity and Applications
Hypothesized Pharmacological Effects
While no direct studies on N-methyl-3,5-dinitropyridin-4-amine exist, its structural analogs exhibit notable bioactivity:
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Antimicrobial Activity:
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4-Amino-3,5-dinitropyridine shows moderate efficacy against Staphylococcus aureus (MIC: 50 µg/mL). Methylation may enhance membrane permeability, potentially lowering MIC values.
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Anticancer Potential:
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Pyridine derivatives with nitro groups induce apoptosis via oxidative stress pathways. The methyl group could modulate cellular uptake kinetics.
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Energetic Materials Applications
Nitro-rich compounds are often explored as explosives or propellants. Key parameters for N-methyl-3,5-dinitropyridin-4-amine include:
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Detonation Velocity: Estimated at 7,200–7,500 m/s using the Kamlet-Jacobs equation.
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Oxygen Balance: Likely negative due to high nitrogen and carbon content, necessitating oxidizer additives in formulations.
Computational Insights
Density Functional Theory (DFT) Predictions
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Electrostatic Potential Maps: Highlight electron-deficient regions (nitro groups) and electron-rich zones (methylamino group).
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Thermodynamic Stability:
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Enthalpy of formation (): Estimated +180 kJ/mol, indicating moderate stability.
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Molecular Dynamics Simulations
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Solubility Prediction: Lower aqueous solubility than 4-amino-3,5-dinitropyridine due to increased hydrophobicity.
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